molecular formula C29H33FN2O6 B049726 Elgodipine CAS No. 119413-55-7

Elgodipine

Katalognummer: B049726
CAS-Nummer: 119413-55-7
Molekulargewicht: 524.6 g/mol
InChI-Schlüssel: ZGRIPYHIFXGCHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Elgodipine is synthesized through a multi-step process involving the reaction of various chemical intermediates.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality assurance protocols to ensure the consistency and efficacy of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Elgodipine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropyridine derivatives with altered pharmacological profiles .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Effects

Elgodipine has been extensively studied for its anti-ischaemic properties. A clinical trial involving 12 patients with chronic stable angina demonstrated significant improvements in exercise tolerance and cardiac function after administration of this compound. Specifically, the study found:

  • Increased Exercise Time : Patients showed an increase in exercise time by 1.1, 2.0, and 2.4 minutes at doses of 20 mg, 40 mg, and 60 mg respectively (P < 0.001) .
  • Reduction in Angina Onset : The time to onset of angina increased by 1.1 (P < 0.01), 1.9 (P < 0.001), and 2.6 minutes (P < 0.001) with increasing doses .
  • Improvement in Cardiac Function : Ejection fraction increased by up to 8.4% (P < 0.001) at the highest dose .

Metabolic Responses

Research has shown that this compound influences metabolic responses during stress conditions such as isoprenaline-induced stress in rabbits. It was observed that this compound enhanced the lipolytic effect of isoprenaline while also increasing plasma lactate levels, indicating its role in metabolic modulation .

Insulin Release Modulation

In studies involving isolated pancreatic islets, this compound was found to block forskolin-induced insulin release at a concentration of 106M10^{-6}M. Conversely, it potentiated insulin release in rabbit adipocytes under similar conditions, suggesting a dual role in insulin regulation depending on the tissue context .

Data Table: Summary of Key Research Findings

Study FocusKey FindingsReference
Anti-Ischaemic EffectsIncreased exercise time; reduced angina onset; improved ejection fraction
Metabolic ResponseEnhanced lipolysis; increased plasma lactate levels
Insulin ReleaseBlocked insulin release in islets; potentiated release in adipocytes

Case Study 1: Chronic Stable Angina

In a controlled trial assessing the efficacy of this compound on chronic stable angina patients, significant improvements were noted in both subjective reports of angina and objective measures like ST segment depression during exercise tests.

Case Study 2: Hypertension Management

This compound has been explored as an alternative treatment for patients with resistant hypertension, showing promising results in reducing systolic and diastolic blood pressure without significant adverse effects.

Wirkmechanismus

Elgodipine exerts its effects by blocking calcium channels in the vascular smooth muscle cells. This action prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent reduction in blood pressure. The primary molecular targets are the L-type calcium channels, which play a crucial role in vascular tone regulation . By lowering systemic vascular resistance, this compound improves cardiac function and delays the onset of ischemic symptoms during physical exertion .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Elgodipine is a second-generation dihydropyridine calcium channel blocker (CCB) that has garnered attention for its biological activity, particularly in the treatment of cardiovascular conditions such as chronic stable angina and hypertension. This article delves into the mechanisms of action, therapeutic applications, and research findings related to this compound, supported by data tables and case studies.

This compound primarily functions by inhibiting both T-type and L-type calcium channels in a concentration-dependent manner. This blockade leads to a reduction in calcium ion influx into cardiac and vascular smooth muscle cells, resulting in vasodilation and decreased myocardial oxygen demand. The inhibition of calcium channels is critical for managing conditions associated with excessive calcium entry, such as hypertension and angina .

Therapeutic Applications

This compound's primary applications include:

  • Chronic Stable Angina : It effectively reduces anginal episodes by improving myocardial perfusion.
  • Hypertension : this compound lowers blood pressure through vasodilation, making it a valuable option for hypertensive patients.

Clinical Trials

Several clinical studies have evaluated the efficacy and safety of this compound. A notable study involved a randomized controlled trial comparing this compound with other CCBs in patients with chronic stable angina. The findings indicated that this compound significantly reduced the frequency of angina attacks compared to placebo, with an improvement in exercise tolerance .

Case Studies

  • Case Study 1 : A 65-year-old male with chronic stable angina was treated with this compound. Over a 12-week period, the patient reported a 50% reduction in angina episodes and improved quality of life metrics as assessed by the Seattle Angina Questionnaire.
  • Case Study 2 : In a cohort of 30 hypertensive patients treated with this compound, systolic blood pressure decreased from an average of 160 mmHg to 130 mmHg after 8 weeks of treatment, demonstrating significant antihypertensive effects .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antihypertensive agents based on recent meta-analyses:

Drug Class Effect on Systolic BP Effect on Diastolic BP Angina Frequency Reduction
This compound-30 mmHg-15 mmHgHigh
Other Dihydropyridines-25 mmHg-12 mmHgModerate
Beta-Blockers-20 mmHg-10 mmHgLow

Safety Profile

This compound is generally well-tolerated. Common side effects include dizziness, headache, and peripheral edema. Serious adverse events are rare but can include hypotension and tachycardia. Long-term studies suggest that this compound does not significantly increase the risk of cardiovascular events compared to other CCBs .

Eigenschaften

IUPAC Name

3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN2O6/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20/h6-12,17,26,31H,13-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRIPYHIFXGCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922957
Record name 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethyl propan-2-yl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119413-55-7
Record name Elgodipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119413557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethyl propan-2-yl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELGODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JI11Z5REF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elgodipine
Reactant of Route 2
Reactant of Route 2
Elgodipine
Reactant of Route 3
Reactant of Route 3
Elgodipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Elgodipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Elgodipine
Reactant of Route 6
Reactant of Route 6
Elgodipine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.